molecular formula C₄₉H₅₃NO₁₀ B1141099 Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran CAS No. 196941-73-8

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran

Cat. No.: B1141099
CAS No.: 196941-73-8
M. Wt: 815.95
InChI Key:
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Description

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran, also known as this compound, is a useful research compound. Its molecular formula is C₄₉H₅₃NO₁₀ and its molecular weight is 815.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyran is a complex molecule involved in the synthesis of various saccharides, illustrating its pivotal role in carbohydrate chemistry. Researchers have developed methodologies for condensing this compound with other saccharide units, leading to the creation of disaccharides and trisaccharides with specific structural configurations. For instance, the condensation with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide facilitated the synthesis of trisaccharide derivatives, showcasing the molecule's utility in constructing complex carbohydrate structures (Piskorz, Abbas, & Matta, 1984; Jacquinet & Sinaÿ, 1975). These syntheses not only highlight the compound's versatility in forming glycosidic bonds but also its potential in generating molecules with biological significance.

Role in Glycoscience

The molecule serves as a critical intermediate in the synthesis of glycoconjugates, contributing to our understanding of glycoscience and its applications in developing biomimetic materials, pharmaceuticals, and understanding biological recognition processes. The synthesis of tetrasaccharides and disaccharides utilizing this compound as a key intermediate demonstrates its importance in mimicking natural glycan structures found on the surfaces of cells, potentially influencing studies on cell-cell interaction, immune response, and pathogen recognition (Milat & Sinaÿ, 1981; Rachaman & Jeanloz, 1969).

Contributions to Synthetic Chemistry

This compound exemplifies the advancements in synthetic chemistry techniques, particularly in the realm of selective glycosylation reactions. The methodologies developed for its use have refined our ability to construct saccharides with precise stereochemistry, leading to a deeper understanding of the structure-function relationships in carbohydrates. These advances are not only theoretical but also have practical implications, such as in the design of novel therapeutics and the exploration of carbohydrate-based materials (Dejter-Juszynski & Flowers, 1973; Nishimura, Kurita, & Kuzuhara, 1990).

Properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-8-[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33-,40+,41+,42+,43+,44+,45+,46-,47?,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYRCMOBILUYAN-RDKJJBGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](O[C@H]3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H53NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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